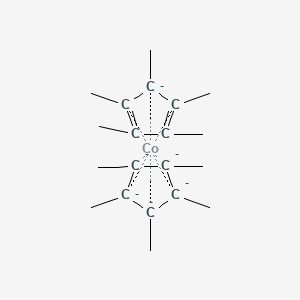

Cobaltocene,decamethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobaltocene,decamethyl- can be synthesized through the reaction of cobalt(II) chloride with pentamethylcyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for bis(pentamethylcyclopentadienyl)cobalt are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with adjustments for scale and efficiency. The use of cobalt(II) chloride and pentamethylcyclopentadienyl sodium remains central to the process .

Analyse Chemischer Reaktionen

Types of Reactions

Cobaltocene,decamethyl- undergoes various types of reactions, including:

Oxidation: It can be oxidized to form bis(pentamethylcyclopentadienyl)cobalt(III) compounds.

Substitution: It can participate in substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with bis(pentamethylcyclopentadienyl)cobalt include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include bis(pentamethylcyclopentadienyl)cobalt(III) compounds and reduced graphene oxide .

Wissenschaftliche Forschungsanwendungen

Catalysis

Cobaltocene and its derivatives, including decamethylcobaltocene, are widely used in catalysis due to their ability to facilitate electron transfer reactions.

- Redox Catalysis : DMC has been employed as a reducing agent in the transformation of various organic compounds. For instance, it has shown effectiveness in the reduction of graphene oxide (GO) films, significantly enhancing their electrical conductivity. The conductivity of reduced graphene oxide (RGO) films treated with DMC was found to increase by several orders of magnitude, demonstrating its potential in electronic applications .

- Electron Transfer Studies : Research indicates that DMC exhibits distinct self-exchange kinetics compared to ferrocene derivatives. The rate constants for the self-exchange of cobaltocenium/cobaltocene couples were significantly higher than those for ferrocene couples, highlighting DMC's superior electronic coupling capabilities .

Electronic Materials

DMC's properties make it suitable for applications in electronic materials, particularly in enhancing conductivity and thermoelectric efficiency.

- Graphene Oxide Reduction : The use of DMC in reducing GO films not only restores the structure but also enhances their conductivity, making them suitable for various electronic devices .

- Thermoelectric Applications : Recent studies have demonstrated that encapsulating DMC within carbon nanotubes can enhance the thermoelectric figure of merit by up to six times. This improvement is attributed to the unique electronic properties imparted by the cobaltocene structure, which facilitates better charge transport within the carbon nanotubes .

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Catalysis | Reducing agent for GO films | Increased electrical conductivity |

| Electron Transfer | Self-exchange kinetics studies | Higher rate constants than ferrocene |

| Electronic Materials | Conductivity enhancement in RGO films | Significant increase in conductivity |

| Thermoelectric Efficiency | Encapsulation within carbon nanotubes | Enhanced thermoelectric performance |

Energy Storage

DMC has potential applications in energy storage systems due to its redox properties.

- Battery Technology : The ability of DMC to participate in reversible redox reactions positions it as a candidate for use in advanced battery systems. Its high electron mobility can contribute to faster charge and discharge rates, which are critical for efficient energy storage solutions.

Biomedical Research

In biomedical applications, DMC's unique redox properties are being explored for therapeutic purposes.

- Nitric Oxide Activation : Studies have shown that DMC can modulate nitric oxide activation in biological systems, which is crucial for various physiological processes . This property opens avenues for research into drug delivery systems where controlled release of nitric oxide could be beneficial.

Case Studies

- Reduction of Graphene Oxide Films :

- Thermoelectric Efficiency Enhancement :

- Redox Chemistry Investigations :

Wirkmechanismus

The mechanism by which bis(pentamethylcyclopentadienyl)cobalt exerts its effects is primarily through its electron-donating properties. It improves charge injection and transport in electronic devices by lowering the energy barrier for electron transfer . The molecular targets and pathways involved include interactions with semiconductor materials and the formation of stable charge-transfer complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(cyclopentadienyl)cobalt (cobaltocene): Similar in structure but lacks the methyl groups on the cyclopentadienyl rings.

Bis(pentamethylcyclopentadienyl)iron (decamethylferrocene): Similar in structure but contains iron instead of cobalt.

Bis(pentamethylcyclopentadienyl)nickel: Another similar compound with nickel as the central metal.

Uniqueness

Cobaltocene,decamethyl- is unique due to its low solid-state ionization energy, making it a more efficient electron donor compared to its analogs . This property enhances its performance in electronic applications, particularly in improving charge injection and transport .

Eigenschaften

Molekularformel |

C20H30Co-6 |

|---|---|

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

cobalt;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |

InChI |

InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; |

InChI-Schlüssel |

CFRWJIYCJRVUSG-UHFFFAOYSA-N |

Kanonische SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Co] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.